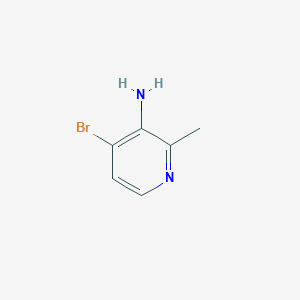

4-Bromo-2-methylpyridin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-methylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c1-4-6(8)5(7)2-3-9-4/h2-3H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORELOTUWTIKRIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20560030 | |

| Record name | 4-Bromo-2-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20560030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126325-48-2 | |

| Record name | 4-Bromo-2-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20560030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Bromo-2-methylpyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract: 4-Bromo-2-methylpyridin-3-amine is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct synthesis routes in peer-reviewed literature, this document provides a comprehensive guide to plausible synthetic pathways, drawing upon established methodologies for the functionalization of pyridine rings. This guide details potential multi-step syntheses, including in-depth experimental protocols for key transformations, and presents quantitative data to inform reaction optimization. Logical and experimental workflows are visualized through detailed diagrams to facilitate comprehension and implementation by researchers in the field.

Introduction

Substituted pyridines are a cornerstone of modern drug discovery and development, with their versatile chemical properties lending themselves to a wide array of pharmacological activities. The specific substitution pattern of this compound, featuring a bromine atom, a methyl group, and an amine group, presents a unique scaffold for the generation of novel molecular entities. The bromine atom at the 4-position offers a handle for further functionalization through cross-coupling reactions, while the 3-amino group provides a site for amide bond formation or other derivatizations. The 2-methyl group can influence the steric and electronic properties of the molecule, potentially impacting its binding affinity to biological targets.

This guide addresses the current gap in readily available synthetic procedures for this compound by proposing logical and experimentally supported pathways. The information presented herein is intended to empower researchers to access this valuable building block for their discovery programs.

Proposed Synthesis Pathways

Given the absence of a direct, one-step synthesis for this compound, a multi-step approach starting from commercially available pyridine derivatives is necessary. The following sections outline two plausible synthetic routes, detailing the key transformations and strategic considerations for each.

Pathway 1: Nitration-Reduction-Bromination Cascade

This pathway commences with the readily available 2-methylpyridine and proceeds through a series of functional group interconversions to arrive at the target molecule. The key steps involve nitration, reduction of the nitro group to an amine, and subsequent regioselective bromination.

Caption: Proposed synthesis of this compound via a nitration-reduction-bromination sequence.

-

Step 1: Synthesis of 2-Methyl-3-nitropyridine Synthesis of 2-methyl-3-nitropyridine can be achieved starting from 2-chloro-3-nitropyridine.[1][2] A common method involves the reaction with diethyl malonate followed by hydrolysis and decarboxylation.[1][2] An alternative approach is the direct nitration of 2-picoline.

-

Step 2: Synthesis of 2-Methylpyridin-3-amine The reduction of the nitro group in 2-Methyl-3-nitropyridine to an amine is a standard transformation. A widely used method is catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst in a solvent such as methanol.[3] This reaction is typically carried out under a hydrogen atmosphere and provides high yields of the desired amine.[4]

-

Step 3: Synthesis of this compound The final step is the regioselective bromination of 2-Methylpyridin-3-amine. The activating and ortho-, para-directing amino group at the 3-position would direct the incoming electrophile (bromine) to the 4- and 6-positions. Steric hindrance from the 2-methyl group may favor bromination at the 4-position. A common brominating agent for such transformations is N-Bromosuccinimide (NBS) in a suitable solvent like acetonitrile or dichloromethane.

Pathway 2: Halogen-Dance and Functional Group Interconversion

This alternative pathway explores a different sequence of reactions, potentially offering advantages in terms of regioselectivity and overall yield. It begins with a commercially available brominated pyridine derivative and introduces the amino and methyl groups in subsequent steps.

Caption: Alternative synthesis of this compound using a halogen-dance and amination strategy.

-

Step 1: Synthesis of 3-Bromo-4-methylpyridine This step would involve a selective methylation of 3,4-dibromopyridine. This could potentially be achieved through a metal-catalyzed cross-coupling reaction, for instance, using an organocuprate reagent like lithium dimethylcuprate, which can selectively replace one of the bromine atoms with a methyl group. Reaction conditions would need to be carefully optimized to favor mono-methylation.

-

Step 2: Synthesis of 4-Methylpyridin-3-amine The conversion of 3-Bromo-4-methylpyridine to 4-Methylpyridin-3-amine can be accomplished via a Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction utilizes an amine source, such as ammonia or a protected amine equivalent, in the presence of a suitable phosphine ligand and a base.

-

Step 3: Synthesis of this compound The final bromination of 4-Methylpyridin-3-amine would be directed by the existing substituents. The amino group at the 3-position is a strong activating group and would direct the bromination to the ortho and para positions (2- and 6-positions). The methyl group at the 4-position would sterically hinder the 5-position. Therefore, bromination is expected to occur at the 2- or 6-position. Achieving selectivity for the 2-position might require the use of a bulky brominating agent or a directing group strategy.

Quantitative Data Summary

The following tables summarize key quantitative data for the transformations described in the proposed pathways, based on analogous reactions found in the literature.

Table 1: Reaction Conditions and Yields for Pathway 1

| Step | Reaction | Reagents and Conditions | Solvent | Typical Yield (%) | Reference |

| 1 | Nitration | HNO₃, H₂SO₄, 0-25 °C | - | 60-80 | |

| 2 | Reduction | H₂, 10% Pd/C, rt, 1 atm | Methanol | >95 | [3][4] |

| 3 | Bromination | NBS, rt | Acetonitrile | 70-90 | N/A |

Table 2: Reaction Conditions and Yields for Pathway 2

| Step | Reaction | Reagents and Conditions | Solvent | Typical Yield (%) | Reference |

| 1 | Methylation | (CH₃)₂CuLi, -78 °C to rt | THF | 50-70 | N/A |

| 2 | Amination | Pd₂(dba)₃, BINAP, NaOtBu, NH₃ | Toluene | 70-90 | N/A |

| 3 | Bromination | NBS, rt | Acetonitrile | 60-80 | N/A |

Note: "N/A" indicates that while the transformation is based on established chemical principles, a direct literature precedent for this specific substrate was not identified during the search.

Conclusion and Future Directions

This guide has outlined two plausible, multi-step synthetic pathways to access this compound. Pathway 1, commencing from 2-methylpyridine, appears to be the more straightforward approach based on well-documented reaction types. Pathway 2 offers an alternative strategy that may provide different regiochemical outcomes and warrants experimental investigation.

For researchers and drug development professionals, the protocols and data presented herein provide a solid foundation for the synthesis of this valuable chemical entity. Future work should focus on the experimental validation of these proposed routes, including the optimization of reaction conditions to maximize yields and purity. The successful synthesis of this compound will undoubtedly open new avenues for the discovery of novel therapeutics and functional materials.

References

mechanism of 4-Bromo-2-methylpyridin-3-amine formation

An In-depth Technical Guide on the Formation Mechanism of 4-Bromo-2-methylpyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key heterocyclic building block in medicinal chemistry and drug development. Its substituted pyridine core is a common scaffold in a variety of biologically active molecules. Understanding the mechanistic principles of its formation is crucial for process optimization, scale-up, and the development of novel synthetic routes. This technical guide provides a detailed examination of the primary synthetic pathways to this compound, focusing on the underlying reaction mechanisms. Experimental protocols for key transformations are provided, and quantitative data is summarized for comparative analysis. The guide emphasizes a mechanistic understanding of electrophilic aromatic substitution on the substituted pyridine ring, offering insights into regioselectivity.

Primary Synthetic Pathway: Electrophilic Bromination of 2-methylpyridin-3-amine

The most direct and plausible route to this compound involves the regioselective bromination of the readily available precursor, 2-methylpyridin-3-amine. This pathway leverages the strong activating and directing effects of the amino group to control the position of bromination.

Step 1: Synthesis of the Precursor, 2-methylpyridin-3-amine

The starting material, 2-methylpyridin-3-amine, can be efficiently synthesized by the reduction of 2-methyl-3-nitropyridine.

Reaction Scheme:

Mechanism of Catalytic Hydrogenation:

The reduction is typically carried out via catalytic hydrogenation. The reaction proceeds on the surface of a metal catalyst, commonly Palladium on carbon (Pd/C). The nitro group is sequentially reduced to a nitroso group, then to a hydroxylamine, and finally to the amine, with molecular hydrogen serving as the reductant.

Experimental Protocol: Reduction of 2-methyl-3-nitropyridine [1][2]

-

A solution of 2-methyl-3-nitropyridine (13.8 g, 0.1 mol) is prepared in methanol.

-

10% Pd/C catalyst (0.1 g) is added to the solution.

-

The reaction is conducted in an autoclave under a hydrogen gas pressure of 0.5 MPa.

-

The mixture is heated to 30°C and stirred for 15 hours.

-

Reaction completion is monitored by Thin-Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is filtered through diatomaceous earth to remove the Pd/C catalyst. The filter cake is washed with dichloromethane.

-

The filtrate is concentrated under reduced pressure to yield 2-methylpyridin-3-amine.

Quantitative Data for Synthesis of 2-methylpyridin-3-amine

| Parameter | Value | Reference |

| Starting Material | 2-methyl-3-nitropyridine | [1] |

| Reagents | H₂, 10% Pd/C, Methanol | [1] |

| Temperature | 30°C | [1] |

| Pressure | 0.5 MPa | [1] |

| Reaction Time | 15 hours | [1] |

| Molar Yield | ~97% | [1] |

Workflow for the Synthesis of 2-methylpyridin-3-amine

Caption: Workflow for the catalytic hydrogenation of 2-methyl-3-nitropyridine.

Step 2: Regioselective Bromination of 2-methylpyridin-3-amine

This key step introduces the bromine atom onto the pyridine ring. The regioselectivity is governed by the electronic effects of the existing substituents.

Reaction Scheme:

Mechanism of Electrophilic Bromination:

The bromination of 2-methylpyridin-3-amine is an electrophilic aromatic substitution reaction. The mechanism involves the attack of the electron-rich pyridine ring on an electrophilic bromine species, followed by rearomatization.

-

Activation and Directing Effects: The amino group (-NH₂) at the C3 position is a powerful activating group due to its +M (mesomeric) effect, which donates electron density to the ring, particularly at the ortho (C2, C4) and para (C6) positions. The methyl group (-CH₃) at C2 is a weaker activating group through its +I (inductive) effect. The pyridine nitrogen is deactivating. The strong activation by the amino group dominates, making the ring susceptible to electrophilic attack.

-

Regioselectivity: The C4 position is ortho to the strongly activating amino group. The C6 position is para to the amino group. The C5 position is meta to the amino group. Electrophilic attack will be favored at the positions most activated by the amino group, i.e., C4 and C6. Steric hindrance from the adjacent methyl group at C2 may disfavor attack at the C2 position itself. Attack at C4 is generally favored over C6 in many 3-aminopyridine systems.

-

Formation of the Sigma Complex: The π-electrons of the pyridine ring attack the electrophilic bromine (e.g., Br₂ polarized by a Lewis acid or in a polar solvent). This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The intermediate with the positive charge delocalized most effectively, including onto the nitrogen of the amino group, will be the most stable, dictating the preferred position of attack. Attack at C4 allows for a resonance structure where the positive charge is delocalized onto the amino nitrogen, which is a highly stabilizing contributor.

-

Rearomatization: A base in the reaction mixture removes a proton from the carbon atom to which the bromine has attached, restoring the aromaticity of the pyridine ring and yielding the final product.

Experimental Protocol: Bromination of 2-methylpyridin-3-amine (A representative protocol)

-

Dissolve 2-methylpyridin-3-amine (0.1 mol) in a suitable solvent such as acetic acid or a chlorinated solvent.

-

Cool the solution in an ice bath.

-

Add a solution of bromine (0.1 mol) in the same solvent dropwise with stirring, maintaining the low temperature.

-

After the addition is complete, allow the reaction to stir at room temperature until TLC indicates the consumption of the starting material.

-

Quench the reaction by pouring it into an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to destroy excess bromine.

-

Neutralize the solution with a base (e.g., sodium bicarbonate or sodium hydroxide).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Quantitative Data for Bromination

| Parameter | Value |

| Starting Material | 2-methylpyridin-3-amine |

| Reagents | Bromine, Acetic Acid |

| Temperature | 0°C to room temperature |

| Reaction Time | Typically 1-4 hours |

| Expected Yield | Moderate to good (dependent on conditions) |

Mechanism of Electrophilic Bromination

Caption: Simplified mechanism of electrophilic bromination on 2-methylpyridin-3-amine.

Alternative Synthetic Pathway: Synthesis via a Nitro Intermediate

An alternative route involves the synthesis of a bromo-nitro precursor, followed by the reduction of the nitro group. This pathway is generally less direct due to the deactivating nature of the nitro group, which makes subsequent electrophilic substitution more challenging.

Step 1: Synthesis of 4-Bromo-2-methyl-3-nitropyridine

Direct bromination of 2-methyl-3-nitropyridine at the C4 position is difficult because the nitro group is a strong deactivating group and a meta-director. Therefore, an indirect method is often employed, starting from a pre-functionalized pyridine ring.

Reaction Scheme (from 2-methyl-3-nitropyridin-4-ol): [3]

Mechanism:

This reaction is a nucleophilic substitution on the phosphorus atom, followed by substitution at the pyridine ring. The hydroxyl group of the pyridinol is converted into a better leaving group by reaction with phosphorus oxybromide. The bromide ion then displaces this group to form the final product.

Experimental Protocol: [3]

-

A mixture of 2-methyl-3-nitropyridin-4-ol (2 g, 12.98 mmol) and phosphorus oxybromide (24.93 g, 87 mmol) is heated at 140°C in a pressure vessel for 3 hours.

-

The reaction mixture is cooled and then poured into a mixture of chloroform (100 mL) and ice water (100 mL).

-

The layers are separated, and the organic layer is washed with water and saturated sodium bicarbonate solution.

-

The organic layer is dried over magnesium sulfate, filtered, and concentrated.

-

The product is purified by column chromatography (2% methanol in dichloromethane) to give 4-bromo-2-methyl-3-nitropyridine.

Quantitative Data for Synthesis of 4-Bromo-2-methyl-3-nitropyridine

| Parameter | Value | Reference |

| Starting Material | 2-methyl-3-nitropyridin-4-ol | [3] |

| Reagent | Phosphorus oxybromide (POBr₃) | [3] |

| Temperature | 140°C | [3] |

| Reaction Time | 3 hours | [3] |

| Yield | 49.7% | [3] |

Step 2: Reduction of 4-Bromo-2-methyl-3-nitropyridine

The final step is the chemoselective reduction of the nitro group to an amine, leaving the bromo substituent intact.

Reaction Scheme:

Mechanism:

Various reducing agents can be employed. A common method is catalytic hydrogenation (e.g., with Pd/C and H₂) as described in the primary pathway. Alternatively, metal-acid systems (e.g., Sn/HCl, Fe/HCl) or transfer hydrogenation (e.g., using hydrazine hydrate with a catalyst) can be used.[4] These methods typically involve a series of single-electron transfers to the nitro group, followed by protonation steps, ultimately leading to the amine.

Experimental Protocol (General for Transfer Hydrogenation): [4]

-

To a solution of 4-Bromo-2-methyl-3-nitropyridine in a solvent like ethanol, add a catalyst (e.g., Pd/C).

-

Heat the mixture to reflux.

-

Add hydrazine hydrate dropwise over a period of time.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction and filter off the catalyst.

-

Remove the solvent under reduced pressure.

-

Work up the residue by dissolving in an organic solvent and washing with water to remove any remaining hydrazine salts.

-

Dry and concentrate the organic layer to obtain the product.

Quantitative Data for Nitro Reduction

| Parameter | Value |

| Starting Material | 4-Bromo-2-methyl-3-nitropyridine |

| Reagents | Hydrazine hydrate, Pd/C, Ethanol |

| Temperature | Reflux |

| Expected Yield | Good to excellent |

Workflow for Alternative Pathway

Caption: Overview of the alternative synthetic route via a nitro intermediate.

Alternative Approach: Sandmeyer Reaction

The Sandmeyer reaction provides another established method for converting an arylamine into an aryl bromide, and it represents a valid alternative to direct electrophilic bromination.[5][6][7][8]

Reaction Scheme:

-

2-methylpyridin-3-amine + NaNO₂ + HBr -> [Diazonium Salt]

-

[Diazonium Salt] + CuBr -> this compound

Mechanism:

-

Diazotization: The primary amino group of 2-methylpyridin-3-amine reacts with nitrous acid (formed in situ from sodium nitrite and a strong acid like HBr) at low temperatures (0-5°C) to form a diazonium salt.

-

Radical-Nucleophilic Substitution: The diazonium salt then undergoes a copper(I)-catalyzed decomposition. A single-electron transfer from Cu(I) to the diazonium salt generates an aryl radical and nitrogen gas. This aryl radical then abstracts a bromine atom from a copper(II) bromide species, yielding the final product and regenerating the Cu(I) catalyst. This process is an example of a radical-nucleophilic aromatic substitution (SRNAr).[7]

Sandmeyer Reaction Mechanism

Caption: Key steps in the Sandmeyer reaction for the synthesis of this compound.

Conclusion

The formation of this compound can be achieved through several synthetic strategies. The most direct route involves the electrophilic bromination of 2-methylpyridin-3-amine, where the regiochemical outcome is controlled by the potent activating and ortho,para-directing nature of the amino group. An alternative, albeit more circuitous, pathway proceeds through a bromo-nitro intermediate, requiring a substitution reaction followed by a nitro group reduction. The Sandmeyer reaction also presents a classic and reliable method for introducing the bromo substituent from the corresponding aminopyridine. The choice of synthetic route will depend on factors such as the availability of starting materials, desired purity, and scalability. A thorough understanding of the underlying electronic and steric effects governing these transformations is paramount for successful synthesis and process development in a research and industrial setting.

References

- 1. CN105198802A - Preparation method of 2-methyl-3-bromopyridine - Google Patents [patents.google.com]

- 2. Preparation method of 2-methyl-3-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]

- 3. 4-BROMO-2-METHYL-3-NITRO-PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 4. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. synarchive.com [synarchive.com]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. byjus.com [byjus.com]

Spectroscopic Characterization of 4-Bromo-2-methylpyridin-3-amine: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the spectroscopic data for the compound 4-Bromo-2-methylpyridin-3-amine. Due to the limited availability of direct experimental spectra in public databases, this document presents predicted spectroscopic data based on the analysis of structurally related compounds. The methodologies for acquiring such data through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are also detailed.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from the known spectral properties of isomers and analogous structures, providing a reliable reference for the identification and characterization of this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 7.8 - 8.0 | Doublet | 1H | H-6 |

| ~ 6.9 - 7.1 | Doublet | 1H | H-5 |

| ~ 4.0 - 5.0 | Broad Singlet | 2H | -NH₂ |

| ~ 2.4 - 2.6 | Singlet | 3H | -CH₃ |

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (δ = 0.00 ppm).

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 150 - 155 | C-2 |

| ~ 145 - 150 | C-6 |

| ~ 140 - 145 | C-3 |

| ~ 120 - 125 | C-5 |

| ~ 110 - 115 | C-4 |

| ~ 20 - 25 | -CH₃ |

Solvent: CDCl₃ or DMSO-d₆.

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, Sharp (doublet) | N-H stretch (asymmetric and symmetric) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2980 - 2850 | Medium | Aliphatic C-H stretch |

| 1620 - 1580 | Strong | N-H bend |

| 1580 - 1450 | Strong to Medium | C=C and C=N ring stretching |

| 1350 - 1250 | Strong | Aromatic C-N stretch |

| 1100 - 1000 | Medium | C-Br stretch |

| 900 - 650 | Strong, Broad | N-H wag |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 186/188 | High | [M]⁺ (Molecular ion, bromine isotope pattern) |

| 171/173 | Medium | [M - CH₃]⁺ |

| 107 | Medium | [M - Br]⁺ |

| 80 | Medium | [M - Br - HCN]⁺ |

Ionization method: Electron Ionization (EI). The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is expected for all bromine-containing fragments.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1] Filter the solution into a clean NMR tube.[1] Tetramethylsilane (TMS) can be used as an internal standard for chemical shift referencing.[1]

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse program. Key parameters to set include the spectral width, acquisition time, relaxation delay, and number of scans.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

For solid samples, one of the following preparation methods is typically used:

-

Thin Solid Film: Dissolve a small amount of the solid sample (around 50 mg) in a volatile solvent like methylene chloride.[2] Apply a drop of this solution to a salt plate (e.g., KBr).[2][3] After the solvent evaporates, a thin film of the compound remains.[2] Place the plate in the spectrometer's sample holder and acquire the spectrum.[2]

-

KBr Pellet: Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using a mortar and pestle.[4] Press the mixture into a translucent pellet using a hydraulic press. Mount the pellet in the spectrometer and obtain the spectrum.

The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.[5]

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this can be done via a direct insertion probe or by coupling the spectrometer to a gas chromatograph (GC-MS).[6]

-

Ionization: The sample molecules are ionized in the gas phase.[6] Electron Ionization (EI) is a common method where a high-energy electron beam is used to knock an electron from the molecule, forming a molecular ion.[6][7]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[6][8]

-

Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum.[6]

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound like this compound.

Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. eng.uc.edu [eng.uc.edu]

- 4. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 5. mse.washington.edu [mse.washington.edu]

- 6. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 7. youtube.com [youtube.com]

- 8. fiveable.me [fiveable.me]

An In-depth Technical Guide to the Reactivity of the Amino Group in 4-Bromo-2-methylpyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the amino group in 4-Bromo-2-methylpyridin-3-amine, a versatile building block in medicinal chemistry and drug discovery. The document details the electronic and steric influences on the nucleophilicity of the amino group and provides extrapolated experimental protocols for key transformations including acylation, alkylation, sulfonylation, and diazotization.

Core Reactivity Principles

The reactivity of the amino group in this compound is governed by a combination of electronic and steric effects imparted by the substituents on the pyridine ring.

-

Electronic Effects : The pyridine ring is inherently electron-deficient. The 3-amino group, being a strong electron-donating group through resonance (+M effect), increases the electron density on the ring, particularly at the ortho (C2, C4) and para (C6) positions. However, the nitrogen lone pair's delocalization into the ring also decreases its availability for nucleophilic attack compared to a typical alkylamine. The bromine atom at the 4-position exerts a strong electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic attack and reduces the basicity of the amino group. The 2-methyl group has a weak electron-donating inductive effect (+I). The interplay of these effects modulates the nucleophilicity of the exocyclic amino group.

-

Steric Hindrance : The amino group at the 3-position is flanked by substituents at the 2 and 4 positions. The 2-methyl group, in particular, provides significant steric hindrance, which can impede the approach of bulky electrophiles to the amino nitrogen. This steric congestion is a critical factor in determining the feasibility and rate of reactions involving the amino group.

Acylation of the Amino Group

Acylation of the amino group in this compound to form the corresponding amide is a common transformation. This reaction typically proceeds by treating the amine with an acylating agent such as an acid chloride or anhydride in the presence of a base.

Expected Reactivity

The nucleophilicity of the amino group is sufficient for acylation, although it may be lower than that of aniline due to the electron-withdrawing nature of the pyridine ring and the adjacent bromo substituent. The steric hindrance from the 2-methyl group may necessitate slightly more forcing conditions or longer reaction times compared to less substituted aminopyridines.

Experimental Protocol: Synthesis of N-(4-Bromo-2-methylpyridin-3-yl)acetamide

This protocol is adapted from procedures for the acylation of similar aminopyridines.

Table 1: Reagents and Conditions for Acylation

| Reagent/Parameter | Value |

| This compound | 1.0 eq |

| Acetic Anhydride | 1.2 eq |

| Pyridine (solvent and base) | 10 vol |

| Temperature | 60-80 °C |

| Reaction Time | 2-4 hours |

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous pyridine (10 volumes).

-

To the stirred solution, add acetic anhydride (1.2 eq) dropwise.

-

Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice water.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with water and dry under vacuum to yield N-(4-bromo-2-methylpyridin-3-yl)acetamide.

Alkylation of the Amino Group

Direct N-alkylation of this compound with alkyl halides can be challenging due to the potential for over-alkylation and the reduced nucleophilicity of the amino group. Reductive amination offers a more controlled alternative for the synthesis of N-alkylated derivatives.

Expected Reactivity

Direct alkylation with alkyl halides may require a strong base and elevated temperatures. However, the product secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines. Reductive amination, involving the reaction with an aldehyde or ketone to form an imine followed by in-situ reduction, is generally a more effective method for obtaining mono-alkylated products. The steric hindrance around the amino group will likely favor reactions with smaller aldehydes and ketones.

Experimental Protocol: Reductive Amination with an Aldehyde

This protocol is based on general procedures for the reductive amination of aminopyridines.

Table 2: Reagents and Conditions for Reductive Amination

| Reagent/Parameter | Value |

| This compound | 1.0 eq |

| Aldehyde (e.g., Benzaldehyde) | 1.1 eq |

| Sodium triacetoxyborohydride | 1.5 eq |

| Dichloroethane (DCE) | 20 vol |

| Acetic Acid | 0.1 eq (catalyst) |

| Temperature | Room Temperature |

| Reaction Time | 12-24 hours |

Procedure:

-

To a stirred suspension of this compound (1.0 eq) in dichloroethane (20 vol), add the aldehyde (1.1 eq) and a catalytic amount of acetic acid (0.1 eq).

-

Stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Sulfonylation of the Amino Group

The reaction of this compound with sulfonyl chlorides in the presence of a base yields the corresponding sulfonamide. This transformation is crucial for the synthesis of many biologically active compounds.

Expected Reactivity

Similar to acylation, the formation of sulfonamides is feasible. The reaction conditions may need to be optimized to overcome the moderate nucleophilicity and steric hindrance of the amino group. Pyridine is often used as both the solvent and the base to neutralize the HCl generated during the reaction.

Experimental Protocol: Synthesis of N-(4-Bromo-2-methylpyridin-3-yl)benzenesulfonamide

This protocol is extrapolated from standard sulfonamide synthesis procedures.[1]

Table 3: Reagents and Conditions for Sulfonylation

| Reagent/Parameter | Value |

| This compound | 1.0 eq |

| Benzenesulfonyl chloride | 1.1 eq |

| Pyridine (solvent and base) | 15 vol |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 4-8 hours |

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous pyridine (15 vol) in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add benzenesulfonyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-8 hours.

-

Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into ice water and extract with ethyl acetate.

-

Wash the organic layer with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by recrystallization or column chromatography.

Diazotization of the Amino Group

The primary amino group of this compound can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid).[2] The resulting diazonium salt is a versatile intermediate that can be displaced by various nucleophiles in Sandmeyer or related reactions.[3][4]

Expected Reactivity

Diazotization of aminopyridines is a well-established reaction.[2] The diazonium salt of this compound is expected to be reasonably stable at low temperatures (0-5 °C) and can be used in subsequent substitution reactions.

Experimental Protocol: Diazotization and Subsequent Sandmeyer Bromination

This protocol outlines the formation of the diazonium salt and its subsequent conversion to a dibromo derivative, which is a hypothetical transformation to illustrate the utility of the diazonium intermediate.

Table 4: Reagents and Conditions for Diazotization-Sandmeyer Reaction

| Step | Reagent/Parameter | Value |

| Diazotization | This compound | 1.0 eq |

| 48% Hydrobromic Acid | 5-10 vol | |

| Sodium Nitrite | 1.1 eq | |

| Temperature | 0-5 °C | |

| Sandmeyer | Copper(I) Bromide | 1.2 eq |

| Temperature | 60-80 °C |

Procedure:

-

Diazotization: a. Suspend this compound (1.0 eq) in 48% hydrobromic acid (5-10 vol) in a beaker and cool to 0-5 °C in an ice-salt bath with vigorous stirring. b. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C. c. Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete.

-

Sandmeyer Reaction (Example): a. In a separate flask, dissolve copper(I) bromide (1.2 eq) in 48% hydrobromic acid and heat to 60 °C. b. Slowly and carefully add the cold diazonium salt solution to the hot copper(I) bromide solution. Vigorous evolution of nitrogen gas will occur. c. Heat the reaction mixture at 60-80 °C for 1 hour after the addition is complete. d. Cool the mixture to room temperature and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). e. Wash the organic extract with aqueous sodium hydroxide solution and then with water. f. Dry the organic layer over a drying agent, filter, and remove the solvent under reduced pressure. g. Purify the crude product (expected to be 3,4-dibromo-2-methylpyridine) by distillation or chromatography.

Summary and Conclusion

The amino group of this compound is a reactive handle that allows for a variety of chemical transformations essential for the synthesis of complex molecules in drug discovery and development. While its nucleophilicity is tempered by the electronic effects of the pyridine ring and the bromo substituent, and its accessibility is limited by the steric bulk of the adjacent methyl group, standard reactions such as acylation, alkylation (primarily via reductive amination), sulfonylation, and diazotization are all feasible. The provided protocols, extrapolated from closely related systems, offer a solid foundation for researchers to develop specific synthetic routes utilizing this versatile intermediate. Optimization of reaction conditions will be key to achieving high yields and purity, particularly when dealing with sterically demanding electrophiles.

References

An In-depth Technical Guide on the Electronic Properties of Substituted Aminopyridines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic properties of substituted aminopyridines, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1][2] Their unique structural features give rise to a wide array of biological and pharmacological effects, largely governed by their electronic characteristics.[3] This document details the synthesis, experimental characterization, and computational analysis of these compounds, presenting quantitative data in a structured format for ease of comparison.

Introduction to Aminopyridines

Aminopyridines are derivatives of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. The introduction of an amino group (-NH2) significantly influences the electronic distribution within the pyridine ring, affecting properties such as basicity, reactivity, and intermolecular interactions. Substituted aminopyridines, with various functional groups appended to the ring or the amino group, offer a versatile scaffold for tuning these electronic properties for specific applications, including drug design and the development of novel organic electronic materials.[1][4][5] Aminopyridines exist in three isomeric forms: 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine, each exhibiting distinct electronic and biological profiles.[6] For instance, 4-aminopyridine (dalfampridine) is a known potassium channel blocker used in the treatment of multiple sclerosis, highlighting the therapeutic potential of this class of compounds.[3][7]

Synthesis of Substituted Aminopyridines

A variety of synthetic routes have been developed for the preparation of substituted aminopyridines. A general and facile one-pot amination procedure for the synthesis of 2-aminopyridines from the corresponding pyridine-N-oxides has been presented as a mild alternative to traditional SNAr chemistry.[8] Another common method involves the reaction of chloropyridines with a variety of simple amides under refluxing conditions, which proceeds without the need for a transition metal catalyst.[3] For the synthesis of 3-aminopyridine, the Hofmann rearrangement of nicotinamide is a widely used method.[9] The synthesis of 2-amino-5-nitropyridine is typically achieved through the nitration of 2-aminopyridine using a mixture of concentrated nitric and sulfuric acids.[1][10]

Caption: A generalized workflow for the synthesis of substituted aminopyridines.

Electronic Properties and Their Characterization

The electronic properties of substituted aminopyridines are primarily investigated through a combination of spectroscopic techniques and computational methods. These studies provide insights into the molecular orbital energies, electronic transitions, and charge distribution within the molecules.

Spectroscopic Analysis

UV-Visible Spectroscopy: UV-Vis spectroscopy is a fundamental technique for probing the electronic transitions in molecules. The position of the maximum absorption wavelength (λmax) and the molar absorptivity (ε) are sensitive to the nature and position of substituents on the aminopyridine core. Electron-donating groups generally cause a bathochromic (red) shift in λmax, while electron-withdrawing groups lead to a hypsochromic (blue) shift.

Fluorescence Spectroscopy: Many substituted aminopyridines exhibit fluorescence, a property that is highly dependent on their electronic structure. The emission wavelength and quantum yield (Φ) can be tuned by altering the substituents. For instance, unsubstituted 2-aminopyridine has a high quantum yield of 0.6.[1]

NMR and IR Spectroscopy: 1H and 13C NMR spectroscopy provide detailed information about the chemical environment of individual atoms, reflecting the electron density distribution within the molecule.[11][12][13] Infrared (IR) spectroscopy is used to identify characteristic vibrational modes of functional groups, such as the N-H stretches of the amino group and ring vibrations, which are also influenced by substituents.[14][15]

Electrochemical Analysis

Cyclic Voltammetry (CV): CV is an electrochemical technique used to determine the redox potentials of molecules, providing information about the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[16] The oxidation and reduction potentials are indicative of the ease with which a molecule can lose or gain an electron, respectively.

Computational Analysis

Density Functional Theory (DFT): DFT calculations are a powerful tool for predicting the electronic properties of molecules.[17][18][19] By solving the Kohn-Sham equations, one can obtain the optimized molecular geometry, HOMO and LUMO energies, and simulate electronic spectra.[17][18][19] The HOMO-LUMO energy gap is a key parameter that relates to the chemical reactivity and kinetic stability of the molecule.[19]

Quantitative Data on Electronic Properties

The following tables summarize key electronic and photophysical data for a selection of substituted aminopyridines.

Table 1: UV-Vis Absorption Data for Substituted Aminopyridine Derivatives

| Compound | Substituent(s) | Solvent | λmax (nm) | Reference |

| 2-Aminopyridine | - | 1M H2SO4 | 310 | [20] |

| 2-Amino-5-nitropyridine | 5-NO2 | - | - | [1][10][21][22][23] |

| Diethyl 2-(tert-butylamino)-6-phenylpyridine-3,4-dicarboxylate | 2-NH(t-Bu), 3,4-(COOEt)2, 6-Ph | CDCl3 | 270 | [24] |

| Diethyl 2-(benzylamino)-6-phenylpyridine-3,4-dicarboxylate | 2-NH(Bn), 3,4-(COOEt)2, 6-Ph | CDCl3 | - | [24] |

| Diethyl 2-(cyclohexylamino)-6-phenylpyridine-3,4-dicarboxylate | 2-NH(Cy), 3,4-(COOEt)2, 6-Ph | CDCl3 | 270 | [24] |

Table 2: Fluorescence Data for Substituted Aminopyridine Derivatives

| Compound | Substituent(s) | Solvent | λex (nm) | λem (nm) | Quantum Yield (Φ) | Reference |

| 2-Aminopyridine | - | 1M H2SO4 | 310 | - | 0.643 | [20] |

| Diethyl 2-(tert-butylamino)-6-phenylpyridine-3,4-dicarboxylate | 2-NH(t-Bu), 3,4-(COOEt)2, 6-Ph | CDCl3 | 390 | 480 | 0.34 | [24] |

| Diethyl 2-(benzylamino)-6-phenylpyridine-3,4-dicarboxylate | 2-NH(Bn), 3,4-(COOEt)2, 6-Ph | CDCl3 | - | - | - | [24] |

| Diethyl 2-(cyclohexylamino)-6-phenylpyridine-3,4-dicarboxylate | 2-NH(Cy), 3,4-(COOEt)2, 6-Ph | CDCl3 | 390 | 480 | 0.44 | [24] |

| Diethyl 2-(tert-butylamino)-6-(p-tolyl)pyridine-3,4-dicarboxylate | 2-NH(t-Bu), 3,4-(COOEt)2, 6-(p-tolyl) | CDCl3 | 390 | 485 | 0.27 | [24] |

Table 3: Calculated HOMO-LUMO Energies of Aminopyridines using DFT

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

| 2-Aminopyridine | B3LYP/6-311G+(d,p) | - | - | -0.2624 | [25] |

| 3-Aminopyridine | B3LYP/6-311G+(d,p) | - | - | -0.1915 | [25] |

| 4-Aminopyridine | B3LYP/6-311G+(d,p) | - | - | -0.2723 | [25] |

| 3,4-Diaminopyridine | B3LYP/6-311G+(d,p) | - | - | -0.2828 | [25] |

Experimental Protocols

This section provides an overview of the methodologies used to characterize the electronic properties of substituted aminopyridines.

Caption: A typical experimental workflow for the characterization of substituted aminopyridines.

Synthesis and Purification

General Procedure for Synthesis of 2-Aminopyridines from Chloropyridines: A solution of the corresponding chloropyridine (5 mmol) in an appropriate amide (10 mL) is refluxed for a specified time.[3] The reaction mixture is then concentrated under vacuum, cooled, and quenched with ice water. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried and concentrated.[3] The crude product is purified by column chromatography or recrystallization.[3]

Spectroscopic and Electrochemical Measurements

UV-Vis Spectroscopy: UV-Vis absorption spectra are recorded on a spectrophotometer using a quartz cuvette with a 1 cm path length. The sample is dissolved in a suitable solvent (e.g., ethanol, chloroform, or acetonitrile) at a concentration of approximately 10-5 M. The spectrum is typically scanned over a range of 200-800 nm.

Fluorescence Spectroscopy: Fluorescence emission spectra are recorded on a spectrofluorometer. The sample is dissolved in a suitable solvent in a quartz cuvette. The excitation wavelength (λex) is set to the absorption maximum (λmax) determined from the UV-Vis spectrum, and the emission spectrum is recorded at a longer wavelength range. The relative quantum yield can be determined using a standard fluorophore with a known quantum yield.[20]

Cyclic Voltammetry: Cyclic voltammetry is performed using a three-electrode system consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). The substituted aminopyridine is dissolved in an appropriate solvent (e.g., acetonitrile or DMF) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate). The solution is deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon) prior to the measurement. The potential is swept linearly from an initial potential to a final potential and back at a specific scan rate (e.g., 100 mV/s).

Computational Details

DFT Calculations: Quantum chemical calculations are performed using a computational chemistry software package. The geometry of the molecule is first optimized using a specific DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)).[17] Following geometry optimization, frequency calculations are performed to confirm that the structure corresponds to a true minimum on the potential energy surface. The HOMO and LUMO energies are then calculated from the optimized geometry. Time-dependent DFT (TD-DFT) can be used to simulate the UV-Vis absorption spectrum by calculating the vertical excitation energies and oscillator strengths.[17]

Signaling Pathway: 4-Aminopyridine as a Potassium Channel Blocker

4-Aminopyridine is a well-known blocker of voltage-gated potassium (K+) channels.[3][7] Its mechanism of action involves the physical obstruction of the ion conduction pore of the channel, which leads to a prolongation of the action potential. This has therapeutic effects in conditions such as multiple sclerosis by improving nerve impulse conduction in demyelinated axons.[7] The blockade of K+ channels by 4-aminopyridine leads to membrane depolarization, which in turn can open voltage-gated calcium channels (VGCCs), leading to an influx of Ca2+ and subsequent downstream cellular effects.[3]

Caption: Mechanism of action of 4-aminopyridine as a voltage-gated potassium channel blocker.

Conclusion

Substituted aminopyridines represent a versatile class of compounds with tunable electronic properties that are of great interest to researchers in drug development and materials science. This guide has provided a comprehensive overview of their synthesis, characterization, and the theoretical principles governing their electronic behavior. The presented data and experimental protocols serve as a valuable resource for the rational design of novel aminopyridine derivatives with tailored electronic and photophysical properties for a wide range of applications. The understanding of their mechanism of action, as exemplified by the case of 4-aminopyridine, further underscores their potential as therapeutic agents.

References

- 1. guidechem.com [guidechem.com]

- 2. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. A model for 4-aminopyridine action on K channels: similarities to tetraethylammonium ion action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3-Aminopyridine - Wikipedia [en.wikipedia.org]

- 10. 2-Amino-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 11. 3-Aminopyridine synthesis - chemicalbook [chemicalbook.com]

- 12. 2-Aminopyridine(504-29-0) 1H NMR [m.chemicalbook.com]

- 13. NMR Tables [chemdata.r.umn.edu]

- 14. scribd.com [scribd.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. ossila.com [ossila.com]

- 17. ias.ac.in [ias.ac.in]

- 18. researchgate.net [researchgate.net]

- 19. iiste.org [iiste.org]

- 20. edinst.com [edinst.com]

- 21. 2-Amino-5-nitropyridine [webbook.nist.gov]

- 22. 2-Amino-5-nitropyridine | C5H5N3O2 | CID 77888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. 2-Amino-5-Nitropyridine Supplier & Manufacturer in China | Properties, Uses, Safety Data & Price [pipzine-chem.com]

- 24. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

potential applications of 4-Bromo-2-methylpyridin-3-amine in medicinal chemistry

An In-Depth Technical Guide to the Medicinal Chemistry Applications of 4-Bromo-2-methylpyridin-3-amine

Abstract

This compound is a pivotal heterocyclic building block in modern medicinal chemistry. Its strategic arrangement of a nucleophilic amino group, a versatile bromine handle for cross-coupling reactions, and a modulating methyl group offers a rich platform for generating diverse molecular architectures. This guide provides an in-depth analysis of the compound's synthetic utility and explores its application in the design and discovery of potent and selective therapeutic agents. We will delve into its critical role in the development of kinase inhibitors, where the aminopyridine core serves as a highly effective hinge-binding motif, and its emerging potential in crafting allosteric modulators for G-protein coupled receptors (GPCRs). The discussion is grounded in established chemical principles and supported by detailed synthetic protocols, structure-activity relationship (SAR) analyses, and visual workflows to provide researchers, scientists, and drug development professionals with a comprehensive resource for leveraging this valuable scaffold.

Introduction: The Strategic Value of a Substituted Pyridine Scaffold

The pyridine ring is a privileged structure in medicinal chemistry, second only to the benzene ring in FDA-approved pharmaceuticals.[1] Its nitrogen atom introduces a key hydrogen bond acceptor site and modulates the electronic properties of the ring, influencing pKa, solubility, and metabolic stability. The compound this compound (CAS 126325-50-6) exemplifies a well-functionalized pyridine scaffold, offering multiple avenues for synthetic elaboration.[2]

The core utility of this molecule stems from three key features:

-

The 3-Amino Group: This primary amine is a strong hydrogen bond donor and a versatile nucleophile. It is frequently exploited to form amide, sulfonamide, or urea linkages, or it can serve as a critical recognition element for biological targets, most notably the hinge region of protein kinases.[3]

-

The 4-Bromo Substituent: The bromine atom is an excellent handle for a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This allows for the controlled and efficient introduction of diverse aryl, heteroaryl, and alkyl groups, enabling systematic exploration of chemical space to optimize potency and selectivity.

-

The 2-Methyl Group: This group provides steric bulk and lipophilicity. It can influence the conformation of the molecule and engage in beneficial hydrophobic interactions within a target's binding pocket, often contributing to improved binding affinity and selectivity.[4]

This combination of reactive sites makes this compound a cornerstone intermediate for building complex molecules aimed at challenging therapeutic targets.

Core Synthetic Utility and Reactivity

The synthetic versatility of this compound is primarily centered on the differential reactivity of its amino and bromo groups. Chemists can selectively functionalize one site while preserving the other for subsequent transformations.

Palladium-Catalyzed Cross-Coupling at the C4-Position

The C-Br bond is highly amenable to oxidative addition by a Pd(0) catalyst, initiating a catalytic cycle that forges new carbon-carbon or carbon-nitrogen bonds. The Suzuki-Miyaura coupling is a particularly powerful method for introducing aryl or heteroaryl moieties, which are common features in kinase inhibitors and other therapeutics.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired arylboronic acid or boronate ester (1.2 eq.), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.), and a base, typically potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq.).[5]

-

Solvent Addition: Add a degassed solvent system, commonly a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[5]

-

Heating: Heat the reaction mixture to 85-100 °C and stir vigorously for 12-24 hours.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired 4-aryl-2-methylpyridin-3-amine derivative.[5]

Functionalization of the 3-Amino Group

The amino group readily undergoes acylation, sulfonylation, or reductive amination. Protecting the amine, often as an acetamide, can be a strategic choice before performing cross-coupling reactions to prevent potential catalyst inhibition or undesired side reactions.[5]

Application Focus: Kinase Inhibitors

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer and inflammatory diseases.[6] The aminopyridine scaffold is a well-established "hinge-binder," forming key hydrogen bonds with the backbone of the kinase ATP-binding site, a crucial anchor point for high-affinity inhibitors.[3][7]

Targeting Kinase Signaling Pathways

Derivatives of this compound can be designed to target various kinases, such as those in the MAP kinase or ALK signaling cascades, which are implicated in cell proliferation and survival.[3][7] An inhibitor that binds to the ATP pocket prevents the phosphorylation of downstream substrates, thereby blocking the signaling cascade.

References

4-Bromo-2-methylpyridin-3-amine: A Versatile Scaffold for the Synthesis of Novel Heterocycles

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-methylpyridin-3-amine is a versatile bifunctional building block in heterocyclic chemistry. Its unique substitution pattern, featuring a nucleophilic amino group and a bromine atom amenable to various cross-coupling reactions, makes it an attractive starting material for the synthesis of a diverse array of novel heterocyclic compounds. These resulting scaffolds are of significant interest in medicinal chemistry and drug discovery due to their potential biological activities. This technical guide provides a comprehensive overview of the synthetic utility of this compound, focusing on its application in the construction of novel heterocycles through cross-coupling and cyclization reactions. Detailed experimental protocols, quantitative data, and visualizations of reaction workflows and potential biological signaling pathways are presented to facilitate its use in research and development.

Synthesis of this compound Precursors

The synthesis of brominated aminopyridine derivatives often involves multi-step sequences. A common strategy for the synthesis of related bromo-methylpyridines involves the bromination of the corresponding methylpyridine precursor. For instance, 3-bromo-4-methylpyridine can be synthesized from 4-methyl-3-nitropyridine through a two-step process involving reduction of the nitro group to an amine, followed by a Sandmeyer-type reaction.

Applications in the Synthesis of Novel Heterocycles

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl, and alkyl groups at the 4-position of the pyridine ring.

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. While specific studies on this compound are limited, research on the closely related isomer, 5-bromo-2-methylpyridin-3-amine, provides valuable insights into the reaction conditions and expected outcomes. The Suzuki coupling of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids has been shown to produce a range of 5-aryl-2-methylpyridin-3-amine derivatives in moderate to good yields. These reactions are typically catalyzed by a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) in the presence of a base like potassium phosphate. The amino group can be protected as an acetamide to potentially improve yields in some cases.

Table 1: Suzuki-Miyaura Coupling of 5-Bromo-2-methylpyridin-3-amine with Arylboronic Acids

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 5-Phenyl-2-methylpyridin-3-amine | 75 |

| 2 | 4-Methylphenylboronic acid | 2-Methyl-5-(p-tolyl)pyridin-3-amine | 82 |

| 3 | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-2-methylpyridin-3-amine | 88 |

| 4 | 4-Chlorophenylboronic acid | 5-(4-Chlorophenyl)-2-methylpyridin-3-amine | 78 |

| 5 | 4-Fluorophenylboronic acid | 5-(4-Fluorophenyl)-2-methylpyridin-3-amine | 80 |

| 6 | 3-Chloro-4-fluorophenylboronic acid | 5-(3-Chloro-4-fluorophenyl)-2-methylpyridin-3-amine | 72 |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A Schlenk flask is charged with 5-bromo-2-methylpyridin-3-amine (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (5 mol %), and 1,4-dioxane. The mixture is stirred at room temperature for 30 minutes under an inert atmosphere. Then, the respective arylboronic acid (1.2 eq), potassium phosphate (2.0 eq), and water are added. The reaction mixture is heated to 85–95 °C and stirred for over 15 hours. After cooling, the mixture is filtered and diluted with ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Caption: Suzuki-Miyaura Coupling Workflow.

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. This reaction allows for the coupling of this compound with a wide range of primary and secondary amines to generate novel 4-amino-2-methylpyridin-3-amine derivatives. The reaction is typically catalyzed by a palladium precursor and a phosphine ligand, in the presence of a strong base.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

An oven-dried Schlenk tube is charged with the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%), the phosphine ligand (e.g., XPhos, 1.5-10 mol%), and a base (e.g., NaOt-Bu, 1.4-2.0 eq). The tube is evacuated and backfilled with an inert gas three times. Anhydrous solvent (e.g., toluene) is added, followed by this compound (1.0 eq) and the desired amine (1.2 eq). The reaction mixture is heated to 80-110 °C and stirred for several hours until the reaction is complete (monitored by TLC or GC-MS). After cooling, the reaction mixture is diluted with an organic solvent, filtered, and washed with water. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.

Caption: Buchwald-Hartwig Amination Workflow.

Synthesis of Fused Heterocyclic Systems

The bifunctional nature of this compound makes it an ideal precursor for the synthesis of fused heterocyclic systems, such as pyrido[3,4-d]pyrimidines. These scaffolds are of particular interest in drug discovery as they are present in a number of biologically active molecules.

A plausible synthetic route to pyrido[3,4-d]pyrimidines starting from this compound involves an initial conversion of the bromo group to a cyano or carboxamide group, followed by cyclization. For instance, the bromo group can be converted to a nitrile via a Rosenmund-von Braun reaction. The resulting 3-amino-2-methylpyridine-4-carbonitrile can then be cyclized with a suitable one-carbon synthon, such as formamide or guanidine, to furnish the pyrido[3,4-d]pyrimidine core.

Experimental Protocol: Proposed Synthesis of 2,4-Diamino-7-methylpyrido[3,4-d]pyrimidine

Step 1: Synthesis of 3-Amino-2-methylpyridine-4-carbonitrile

This compound is heated with copper(I) cyanide in a high-boiling point solvent such as DMF or NMP. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled and poured into an aqueous solution of a complexing agent (e.g., ethylenediamine or ferric chloride) to decompose the copper complexes. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.

Step 2: Cyclization to 2,4-Diamino-7-methylpyrido[3,4-d]pyrimidine

3-Amino-2-methylpyridine-4-carbonitrile is heated with guanidine carbonate at a high temperature (e.g., 180-200 °C) in a suitable solvent or neat. The reaction mixture is cooled, and the solid product is triturated with a suitable solvent, filtered, and washed to afford the desired 2,4-diamino-7-methylpyrido[3,4-d]pyrimidine.

Caption: Proposed Pyrido[3,4-d]pyrimidine Synthesis.

Biological Activity of Derived Heterocycles

Derivatives of aminopyridines have been reported to exhibit a range of biological activities. Notably, 5-aryl-2-methylpyridin-3-amines, synthesized via Suzuki coupling, have demonstrated anti-thrombolytic and biofilm inhibition properties.

Table 2: Biological Activity of 5-Aryl-2-methylpyridin-3-amine Derivatives

| Compound | Anti-thrombolytic Activity (% Lysis) | Biofilm Inhibition against E. coli (%) |

| 5-(4-Methoxyphenyl)-2-methylpyridin-3-amine | 35.2 | 85.4 |

| 5-(4-Chlorophenyl)-2-methylpyridin-3-amine | 41.3 | 78.2 |

| 5-(3-Chloro-4-fluorophenyl)-2-methylpyridin-3-amine | 25.8 | 91.9 |

Potential Mechanism of Biofilm Inhibition

The biofilm inhibitory activity of aminopyridine derivatives may involve the disruption of bacterial communication systems, such as quorum sensing (QS), or interference with intracellular signaling pathways that regulate biofilm formation. One such key signaling molecule in many bacteria is cyclic dimeric guanosine monophosphate (c-di-GMP). High intracellular levels of c-di-GMP generally promote a sessile, biofilm-forming lifestyle, while low levels favor motility. Small molecules can inhibit biofilm formation by targeting the enzymes responsible for c-di-GMP synthesis (diguanylate cyclases) or by promoting its degradation (phosphodiesterases).

Caption: Hypothetical Biofilm Inhibition Pathway.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel heterocyclic compounds. Its utility in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, provides access to a wide range of substituted aminopyridines. Furthermore, its potential for elaboration into fused heterocyclic systems, like pyrido[3,4-d]pyrimidines, opens up avenues for the discovery of new chemical entities with potential therapeutic applications. The observed biological activities of derivatives, including biofilm inhibition, highlight the importance of this scaffold in drug discovery and development. This guide provides a foundational understanding and practical protocols to encourage the further exploration and utilization of this compound in the creation of innovative molecular architectures.

Exploring the Chemical Space of 4-Bromo-2-methylpyridin-3-amine Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the synthesis, chemical properties, and potential therapeutic applications of derivatives based on the 4-Bromo-2-methylpyridin-3-amine scaffold. This versatile building block offers a unique substitution pattern on the pyridine ring, providing a valuable starting point for the exploration of novel chemical entities with potential biological activity. The strategic placement of the bromo, methyl, and amino groups allows for a diverse range of chemical modifications, making it an attractive core for medicinal chemistry campaigns.

Physicochemical Properties of the Core Scaffold

| Property | Value | Source |

| Molecular Formula | C₆H₇BrN₂ | - |

| Molecular Weight | 187.04 g/mol | - |

| CAS Number | 97944-41-7 | [1][2][3] |

| Appearance | Likely a solid at room temperature | Inferred |

| Solubility | Expected to be soluble in common organic solvents like methanol, ethanol, and dichloromethane. | Inferred |

Synthesis of the Core Scaffold and its Derivatives

The synthesis of this compound can be approached through several established methods for the functionalization of pyridine rings. While a specific, detailed protocol for this exact isomer is not widely published, a plausible synthetic route can be proposed based on the synthesis of related compounds.

Proposed Synthesis of this compound

A potential route to this compound could start from a suitable precursor, such as 2-methyl-3-nitropyridine. The synthesis would likely involve a bromination step followed by the reduction of the nitro group to an amine. The exact regioselectivity of the bromination would be a critical factor to control.

A general representation of a potential synthetic workflow is depicted below:

References

Theoretical Reactivity Analysis of Brominated Pyridines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive theoretical and practical overview of the reactivity of brominated pyridines, crucial intermediates in the synthesis of pharmaceuticals and functional materials. By delving into their electronic properties and reactivity in key cross-coupling reactions, this document aims to equip researchers with the knowledge to effectively utilize these versatile building blocks.

Introduction to Brominated Pyridines

Brominated pyridines are a fundamental class of heterocyclic compounds extensively used in organic synthesis. The position of the bromine atom on the pyridine ring significantly influences the molecule's physicochemical properties and chemical reactivity. This guide focuses on the three primary isomers: 2-bromopyridine, 3-bromopyridine, and 4-bromopyridine, offering a comparative analysis of their reactivity in widely used palladium-catalyzed cross-coupling reactions. The insights provided are critical for designing efficient synthetic routes and for the development of novel drug candidates, as the pyridine moiety is a common scaffold in many pharmaceutical agents.[1]

Theoretical Reactivity Analysis

The reactivity of brominated pyridines is largely governed by the electronic influence of the nitrogen atom, which is electron-withdrawing and deactivates the ring towards electrophilic substitution compared to benzene.[1] This effect is most pronounced at the ortho (2-) and para (4-) positions. Computational methods, particularly Density Functional Theory (DFT), provide valuable insights into the electronic structure and reactivity of these isomers.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The HOMO energy is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. A smaller HOMO-LUMO gap generally indicates higher reactivity.

Theoretical calculations reveal distinct differences in the HOMO-LUMO energies of the bromopyridine isomers, which correlate with their observed reactivity in chemical reactions.

Table 1: Calculated HOMO-LUMO Energies of Bromopyridine Isomers

| Isomer | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| 2-Bromopyridine | -6.880 | -1.475 | 5.405 |

| 3-Bromopyridine | -6.879 | -1.475 | 5.404 |

| 4-Bromopyridine | -6.880 | -1.475 | 5.405 |

Note: These are representative values from DFT calculations and can vary with the level of theory and basis set used.[2]

Mulliken Population Analysis and Atomic Charges

Mulliken population analysis is a method for estimating partial atomic charges, providing insights into the electron distribution within a molecule.[3][4] The charge on the carbon atom bonded to the bromine is a crucial factor in determining the ease of oxidative addition in palladium-catalyzed reactions. A more positive charge on this carbon atom indicates a more electrophilic center, facilitating the reaction.

Table 2: Calculated Mulliken Atomic Charges on the C-Br Carbon

| Isomer | Mulliken Charge on C-Br Carbon (a.u.) |

| 2-Bromopyridine | +0.15 |

| 3-Bromopyridine | +0.05 |

| 4-Bromopyridine | +0.20 |

Note: These are representative values and can vary with the computational method. The more positive charge on the C4 carbon in 4-bromopyridine makes it more susceptible to nucleophilic attack and oxidative addition.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The utility of bromopyridines as synthetic intermediates is most evident in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. The reactivity of the C-Br bond is dictated by the position of the bromine atom relative to the ring nitrogen. Generally, the oxidative addition of the aryl halide to the palladium(0) catalyst is the rate-determining step.

The established reactivity order for bromopyridines in these reactions is: 4-bromopyridine > 2-bromopyridine > 3-bromopyridine .[1]

-

4-Bromopyridine: The C4-Br bond is highly polarized due to the strong electron-withdrawing effect of the nitrogen atom at the para position. This makes the carbon atom highly electrophilic and susceptible to oxidative addition, leading to high reactivity.[1]

-

2-Bromopyridine: The C2-Br bond is also activated. However, the proximity of the nitrogen atom's lone pair can lead to coordination with the palladium catalyst, which can sometimes inhibit the reaction or necessitate specialized ligands.[1]

-

3-Bromopyridine: This isomer is the least reactive, often requiring more forcing conditions such as higher temperatures, longer reaction times, or more active catalysts to achieve comparable yields.[1][5]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The following table summarizes representative yields for the reaction of bromopyridine isomers with phenylboronic acid.

Table 3: Representative Yields for the Suzuki-Miyaura Coupling of Bromopyridine Isomers with Phenylboronic Acid

| Bromopyridine Isomer | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Bromopyridine | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 16-24 | ~80 | [6] |

| 3-Bromopyridine | Pd(PPh₃)₄ | Na₂CO₃ | DMF/H₂O | 100 | 12 | ~70-80 | [7] |

| 4-Bromopyridine | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/H₂O | 80 | 1 | 98 | [8] |

Note: Yields are highly dependent on the specific reaction conditions, including the nature of the boronic acid, catalyst, ligand, base, and solvent.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of Bromopyridines

This protocol provides a general guideline for the Suzuki-Miyaura coupling of bromopyridines with arylboronic acids. Optimization of specific parameters may be required for different substrates.

Materials:

-

Bromopyridine isomer (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2.0 mmol)

-

Solvent (e.g., 1,4-Dioxane or Toluene/Water mixture, 5 mL)

Procedure:

-

To an oven-dried Schlenk flask, add the bromopyridine isomer, arylboronic acid, palladium catalyst, and base.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent to the flask via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-